molecular formula C11H14FNO3 B13254408 Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate

Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate

Cat. No.: B13254408
M. Wt: 227.23 g/mol
InChI Key: LEHMKXGOQHUOHO-UHFFFAOYSA-N
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Description

Fischer Projection

Though traditionally used for carbohydrates, the Fischer projection clarifies stereochemistry at C2. The vertical line represents bonds projecting away from the viewer, while horizontal lines denote bonds toward the viewer. For this compound:

  • Vertical : Benzyl group (back) and hydrogen (front).
  • Horizontal : Amino group (left) and ester (right).

Haworth Projection

While designed for cyclic sugars, a hypothetical Haworth-style hexagon could emphasize the ester’s planar geometry. However, this representation is nonstandard for linear molecules and risks misinterpretation.

Newman Projection

A Newman projection along the C2-C3 bond reveals torsional angles (φ and ψ) critical for conformational analysis. At φ = 180°, the substituents adopt a staggered conformation, minimizing steric hindrance between the benzyl and amino groups.

Representation Utility Limitations
Fischer Clarifies absolute configuration Nonstandard for non-carbohydrates
Haworth Highlights planar groups (e.g., ester) Misleading for acyclic structures
Newman Visualizes conformational flexibility Requires precise torsion angle data

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(3-fluoro-4-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H14FNO3/c1-16-11(15)8(6-13)4-7-2-3-10(14)9(12)5-7/h2-3,5,8,14H,4,6,13H2,1H3

InChI Key

LEHMKXGOQHUOHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)F)CN

Origin of Product

United States

Preparation Methods

The preparation of Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate typically involves multi-step organic synthesis starting from appropriately substituted aromatic precursors and amino acid derivatives. The key synthetic challenges include the selective introduction of the fluorine atom on the phenyl ring, the attachment of the hydroxy group, and the formation of the amino-propanoate backbone with the methyl ester functionality.

Key Synthetic Routes

Alkylation of Methyl 3-aminopropanoate with 3-fluoro-4-hydroxybenzyl Halides

A common approach involves the nucleophilic substitution reaction between methyl 3-aminopropanoate and a 3-fluoro-4-hydroxybenzyl halide (e.g., bromide or chloride) under basic conditions. The reaction proceeds via the formation of a carbon-nitrogen bond at the amino group, introducing the substituted benzyl moiety.

  • Reaction Conditions:
    • Base: Sodium hydride or potassium carbonate
    • Solvent: Aprotic solvents such as dimethylformamide (DMF)
    • Temperature: Elevated temperatures (50–80 °C) to promote substitution
    • Purification: Recrystallization or column chromatography to isolate the product

This method benefits from straightforward reaction setup and moderate to good yields, but requires careful control to avoid side reactions such as over-alkylation or O-alkylation of the hydroxy group.

Michael Addition of Amines to Activated Acrylic Esters

Another pathway involves the aza-Michael addition of an amine derivative to an activated acrylic ester bearing the 3-fluoro-4-hydroxyphenyl substituent. This method leverages the nucleophilicity of the amino group to add across the α,β-unsaturated ester, forming the desired β-amino ester.

  • Catalysts: Copper(0) nanoparticles supported on nanocellulose have been reported to catalyze such reactions efficiently at room temperature.
  • Solvent: Ethanol or other protic solvents
  • Reaction Time: Typically 4 hours
  • Yield: Moderate to high (up to 75%) with high selectivity

This approach allows for mild reaction conditions and can be adapted to various substituted aromatic amines.

Industrial and Large-Scale Synthesis Considerations

In industrial settings, the synthesis of this compound may be performed using continuous flow reactors to enhance reaction control, scalability, and safety. Automated systems allow precise regulation of temperature, reagent addition rates, and reaction times, improving yield and purity.

  • Purification Techniques: High-performance liquid chromatography (HPLC) is used to achieve pharmaceutical-grade purity.
  • Quality Control: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm molecular structure and purity.

Detailed Research Findings and Data Tables

Reaction Conditions and Yields

Step Starting Materials Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 Methyl 3-aminopropanoate + 3-fluoro-4-hydroxybenzyl bromide Sodium hydride, DMF, base DMF 60–80 °C 6–12 hours 60–75 Requires inert atmosphere to avoid moisture
2 Amino group aza-Michael addition to methyl acrylate derivative Cu(0) nanoparticles on nanocellulose catalyst Ethanol Room temp 4 hours ~75 High selectivity, mild conditions
3 Esterification of carboxylic acid intermediates Methanol, catalytic sulfuric acid Methanol Reflux Overnight 70–80 Used for methyl ester formation

Characterization Data

Technique Data/Observation Interpretation
NMR (1H and 13C) Chemical shifts consistent with aromatic, amino, and ester groups Confirms substitution pattern and functional groups
Mass Spectrometry Molecular ion peak at m/z 228 [M+H]+ Matches molecular weight of 227.23 g/mol
LC-MS Retention Time Rt = 0.25 min (Method 4) Confirms product purity and identity
IR Spectroscopy Bands at ~3400 cm⁻¹ (OH), ~1700 cm⁻¹ (ester C=O) Functional group confirmation

Mechanistic Insights

The key mechanistic step in the alkylation route is nucleophilic substitution where the amino group of methyl 3-aminopropanoate attacks the electrophilic benzylic carbon of the 3-fluoro-4-hydroxybenzyl halide. The presence of the fluorine atom influences the electronic properties of the aromatic ring, potentially affecting the reactivity and regioselectivity of the reaction.

In the aza-Michael addition, the amine attacks the β-carbon of the α,β-unsaturated ester, facilitated by the copper catalyst, which likely activates the Michael acceptor and stabilizes the transition state.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Type Advantages Limitations
Alkylation with benzyl halide 3-fluoro-4-hydroxybenzyl bromide, sodium hydride Nucleophilic substitution Straightforward synthesis, scalable Requires dry conditions, possible side reactions
Aza-Michael addition Amines, methyl acrylate derivatives, Cu(0) catalyst Michael addition Mild conditions, high selectivity Catalyst preparation needed
Esterification Carboxylic acid intermediates, methanol, H2SO4 catalyst Esterification Efficient methyl ester formation Requires reflux and acid catalyst

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Scientific Research Applications

Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The fluoro group can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Purity (%)
Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride C₁₁H₁₅ClFNO₃ 263.69 3-fluoro-4-hydroxyphenyl 1909348-29-3 95
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate C₁₂H₁₇NO₂ 207.27 4-methylphenyl N/A N/A
Methyl (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride C₁₀H₁₂ClFNO₃ 247.65 3-fluoro-4-hydroxyphenyl (chiral center) 875574-10-0 95
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride C₁₀H₁₆Cl₂N₂O₂ 267.15 Pyridin-4-yl 1303889-60-2 N/A
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate C₁₁H₁₂F₃NO₂ 247.21 3-trifluoromethylphenyl N/A N/A

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluoro-4-hydroxyphenyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic 4-methylphenyl group in or the strongly electron-withdrawing trifluoromethyl group in .
  • Chirality : The (S)-enantiomer in highlights the role of stereochemistry in biological activity, though specific data on enantiomeric differences are absent.
  • Heterocyclic vs.
Spectral Characterization

While direct spectral data for the target compound are unavailable, provides NMR and IR benchmarks for structurally related quinazolinones:

  • 1H-NMR : Aromatic protons in fluorinated compounds exhibit deshielding (~6.5–7.5 ppm), while methyl ester groups resonate near 3.7 ppm .
  • IR : Hydroxyl groups show broad peaks at ~3200–3500 cm⁻¹, and ester carbonyls absorb near 1700–1750 cm⁻¹ .

Biological Activity

Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate (CAS No. 1701892-28-5) is a compound with notable biological activities that have garnered interest in pharmacological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC11_{11}H14_{14}FNO3_{3}
Molecular Weight227.23 g/mol
CAS Number1701892-28-5
PurityNot specified

This compound exhibits biological activities through various mechanisms, including:

  • Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger, which can mitigate oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage associated with various diseases.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Similar compounds with structural similarities have shown effectiveness against various cancer cell lines, suggesting potential for further investigation into its anticancer properties.
  • Enzyme Inhibition : The presence of the fluorine atom and hydroxyl group may enhance the compound's ability to inhibit specific enzymes related to disease pathways, making it a candidate for drug development targeting these enzymes.

Research Findings

Recent studies have explored the biological activities of related compounds, providing insight into the potential effects of this compound:

  • Antioxidant Studies : Research has shown that compounds with similar structures can significantly reduce lipid peroxidation levels, indicating strong antioxidant properties. For example, derivatives with hydroxyphenyl substituents demonstrated enhanced protective effects against oxidative damage .
  • Anticancer Activity : In vitro studies have highlighted that structurally similar compounds exhibit significant antiproliferative effects on cancer cell lines such as HepG2 and MCF-7. These studies report IC50_{50} values ranging from 5.1 to 22.08 µM for effective derivatives . While specific data for this compound is limited, its structural analogs suggest promising anticancer activity.

Case Studies

  • Case Study on Antioxidant Efficacy :
    • A study evaluated the antioxidant capacity of various phenolic compounds using the TBARS assay, where this compound was hypothesized to show similar efficacy due to its hydroxyphenyl moiety .
  • Anticancer Screening :
    • Compounds structurally related to this compound were tested against multiple cancer cell lines, revealing significant cytotoxicity and apoptosis induction in treated cells . This suggests that further exploration of this compound could yield valuable data regarding its anticancer properties.

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